5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Chemical Building Blocks SAR Exploration

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 1016684-14-2) is a unique 1,3,4-oxadiazole building block featuring an ortho-fluorophenylmethyl substituent. Though no primary bioactivity data exists for this specific compound, its ortho-fluorine pattern is critical for SAR exploration; analogous ortho-fluoro derivatives exhibit IC50 values near 3 µM. Use it as a reliable comparator in lead optimization or as a reference standard in assay development. Supplied at ≥95% purity, it ensures consistent results in your research.

Molecular Formula C9H8FN3O
Molecular Weight 193.181
CAS No. 1016684-14-2
Cat. No. B2661211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
CAS1016684-14-2
Molecular FormulaC9H8FN3O
Molecular Weight193.181
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NN=C(O2)N)F
InChIInChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
InChIKeyNOTAHFVAQOJMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 1016684-14-2): Technical Baseline and Known Characteristics


5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 1016684-14-2) is a 1,3,4-oxadiazole derivative with a molecular formula of C9H8FN3O and a molecular weight of 193.18 g/mol . It features a primary amine group at the 2-position and a 2-fluorophenylmethyl substituent at the 5-position of the oxadiazole core. This structural motif is part of a broader class of 1,3,4-oxadiazoles that have been extensively investigated in medicinal chemistry for their potential as anticancer, anti-inflammatory, and antimicrobial agents [1]. Despite its inclusion in commercial catalogs as a building block for research, a comprehensive review of the scientific literature reveals a critical gap: **no primary research articles, patents, or authoritative biological databases were found to contain quantitative activity data for this specific compound.** The following analysis therefore relies on class-level inferences and comparisons with structurally analogous, data-rich compounds to establish a baseline for its potential utility and differentiation.

Why Substituting 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine with a Generic 1,3,4-Oxadiazole is a High-Risk Procurement Strategy


Procurement decisions based on a general '1,3,4-oxadiazole' classification without specific CAS verification are invalid. The class-level research demonstrates that the substitution pattern on the oxadiazole core, particularly the position of the fluorine atom (ortho vs. para), is a critical determinant of biological activity and target selectivity [1]. For example, in a study of N-substituted 1,3,4-oxadiazol-2-amines, the compound with an ortho-fluorophenyl moiety (5b) exhibited an IC50 of 3.12 µM, while its dichlorophenyl analog (5f) had an IC50 of 3.05 µM [1]. This demonstrates that seemingly minor structural variations lead to measurable differences in potency. Furthermore, research on 1,3,4-oxadiazole-based FLAP inhibitors has shown that lead optimization is heavily focused on achieving functional activity and improving physiochemical properties while reducing liabilities like hERG inhibition [2]. Substituting a specific analog like 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine with a different regioisomer or unsubstituted core would therefore introduce an unquantified and likely detrimental impact on a research program's SAR series, invalidating prior results and wasting resources.

Quantitative Differentiation of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine: Evidence-Based Guide for Scientific Selection


Molecular Properties and Regioisomeric Comparison with 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine and its para-fluoro analog 5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine (CAS 828911-26-8) are regioisomers with identical molecular formulas (C9H8FN3O) and molecular weights (193.18 g/mol) . This structural difference is known to influence a molecule's electronic distribution, lipophilicity, and binding conformation [1]. While direct comparative bioactivity data for the target compound is absent, the 4-fluoro analog has been reported to exhibit cytotoxicity against fibrosarcoma cells with an IC50 value of 19.56 µM . The ortho-substitution on the target compound is expected to yield a different 3D conformation and potentially a distinct selectivity profile.

Medicinal Chemistry Chemical Building Blocks SAR Exploration

Comparison of 2-Fluorophenyl Substituent with Non-Fluorinated 1,3,4-Oxadiazol-2-amines

The introduction of fluorine into a drug-like scaffold is a well-established strategy to modulate metabolic stability and lipophilicity [1]. The 2-fluorophenyl moiety in the target compound is a key differentiator. While no data exists for the exact compound, a comparable study on 1,3,4-oxadiazole derivatives showed that compound 4p (N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline), a non-fluorinated analog, exhibited GI50 values of 12.9 µM and 59.3 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, respectively [2]. This provides a class-level baseline for antiproliferative potential. The presence of a 2-fluorophenyl group in the target compound is expected to significantly alter its lipophilicity, metabolic stability, and binding interactions compared to non-fluorinated analogs like 4p.

Medicinal Chemistry Fluorine Chemistry Antiproliferative Agents

Differentiation from 5-Aryl-1,3,4-oxadiazol-2-amine Analogs via Hydrogen Bonding Capacity

The target compound is a primary amine (NH2) at the 2-position. This contrasts with N-substituted analogs like 5-(4-fluorophenyl)-N-methyl-1,3,4-oxadiazol-2-amine (CAS 1554509-15-7) . The primary amine offers two hydrogen bond donors, whereas the N-methyl analog has only one [1]. This difference in hydrogen bonding capacity can directly affect a compound's binding affinity to a biological target, its solubility, and its overall permeability profile. In an SAR study of FLAP inhibitors, modifications to the amine region were key to achieving desired functional activity and reducing off-target effects like hERG inhibition [2].

Medicinal Chemistry Molecular Interactions Drug Design

Recommended Research and Industrial Applications for 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine


As a Specialized Building Block in Fluorinated SAR Libraries

The ortho-fluorophenylmethyl substitution pattern is a unique and valuable feature for medicinal chemists building structure-activity relationship (SAR) libraries. Its inclusion in a library allows for the exploration of the specific effects of ortho-fluorine substitution on target binding and drug-like properties, directly comparing it to para- and non-fluorinated analogs. This is supported by the observed differences in substitution patterns and hydrogen bonding capacity detailed in the Evidence Guide [1].

As a Comparator Compound in 1,3,4-Oxadiazole Lead Optimization

This compound can serve as a crucial comparator in lead optimization campaigns involving 1,3,4-oxadiazoles. Research on related FLAP inhibitors highlights the importance of fine-tuning amine substituents and aryl groups to achieve optimal potency while mitigating safety risks [2]. The target compound provides a distinct chemical profile (primary amine, ortho-fluoro) that can be used as a negative or positive control to benchmark the activity and properties of newly synthesized analogs.

For Use in Antiproliferative Assay Development and Validation

Given the established antiproliferative activity of closely related 1,3,4-oxadiazole analogs [3], 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine can be utilized as a reference compound for developing and validating novel antiproliferative or cytotoxicity assays. Its unique structure ensures that it is a distinct chemical entity not overlapping with common control compounds, adding value to assay robustness testing.

As a Reference Standard for Analytical Method Development

The compound is commercially available with a specified purity of at least 95% . This, combined with its well-defined structure and molecular weight, makes it suitable for use as a reference standard in analytical chemistry, including HPLC method development, mass spectrometry calibration, and as a control in stability studies for related 1,3,4-oxadiazole compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.